3-(p-Tolyl)oxetane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(4-methylphenyl)oxetane |
InChI |
InChI=1S/C10H12O/c1-8-2-4-9(5-3-8)10-6-11-7-10/h2-5,10H,6-7H2,1H3 |
InChI Key |
WUUMYDRWZCHSFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 P Tolyl Oxetane and Analogous Systems
Intramolecular Cyclization Approaches
Intramolecular cyclization represents a fundamental and widely employed strategy for the formation of the strained four-membered oxetane (B1205548) ring. These methods typically involve the formation of a carbon-oxygen bond from a suitably functionalized acyclic precursor.
Strategies Involving Functionalized Acyclic Precursors
The synthesis of 3-(p-Tolyl)oxetane via intramolecular cyclization necessitates the preparation of an acyclic precursor containing a p-tolyl group at the future C3 position and reactive functionalities at the C1 and C3 positions that can facilitate ring closure. A common precursor for this strategy is a 2-(p-tolyl)propane-1,3-diol derivative. The key challenge lies in the selective functionalization of the hydroxyl groups to create a good leaving group and a nucleophilic alkoxide.
The general approach involves several key steps:
Synthesis of the Diol Precursor: The synthesis typically begins with the preparation of 2-(p-tolyl)propane-1,3-diol. This can be achieved through various standard organic transformations, such as the reduction of diethyl p-tolylmalonate.
Monofunctionalization: One of the primary hydroxyl groups of the diol is selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. This step is crucial for the subsequent intramolecular nucleophilic substitution.
Cyclization: The remaining hydroxyl group is deprotonated with a base to form an alkoxide, which then displaces the leaving group in an intramolecular SN2 reaction to form the oxetane ring.
The efficiency of the cyclization is often influenced by factors such as the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases are typically preferred to minimize side reactions.
Base-Mediated Cyclizations from Diols and Sulfonate Esters
A well-established method for the synthesis of oxetanes is the base-mediated intramolecular Williamson ether synthesis. magtech.com.cn In the context of this compound, this involves the cyclization of a 2-(p-tolyl)-1,3-propanediol derivative where one hydroxyl group is converted to a sulfonate ester (e.g., tosylate or mesylate) and the other remains as a free alcohol.
The reaction proceeds by treating the monosulfonated diol with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The base deprotonates the free hydroxyl group, generating an alkoxide that subsequently attacks the carbon bearing the sulfonate leaving group, leading to the formation of the oxetane ring.
| Precursor | Base | Solvent | Yield (%) | Reference |
| 2-(p-tolyl)propane-1,3-diol monotosylate | NaH | THF | Moderate to Good | General Methodology |
| 2-(p-tolyl)propane-1,3-diol monomesylate | KOt-Bu | t-BuOH | Moderate to Good | General Methodology |
This table represents a generalized summary based on established methodologies for oxetane synthesis. Specific yields for this compound may vary depending on precise reaction conditions.
Photochemical Synthesis Routes
Photochemical methods offer an alternative and powerful approach to the synthesis of oxetanes, often proceeding under mild conditions and providing access to unique structural motifs. The Paternò–Büchi reaction is the most prominent example of a photochemical [2+2] cycloaddition for oxetane formation. utexas.eduwikipedia.org
Paternò−Büchi [2+2] Photocycloaddition between Carbonyls and Olefins
The Paternò–Büchi reaction involves the photochemical [2+2] cycloaddition of a carbonyl compound with an alkene to yield an oxetane. utexas.eduwikipedia.org For the synthesis of this compound, this would conceptually involve the reaction of an appropriate p-tolyl-substituted carbonyl compound with an alkene, or a p-tolyl-substituted alkene with a carbonyl compound.
The regioselectivity of the Paternò–Büchi reaction can be complex and is influenced by the electronic nature of the excited carbonyl compound and the alkene. The reaction typically proceeds through the formation of a 1,4-diradical intermediate, and the stability of this intermediate often dictates the final product distribution.
A plausible route to a this compound derivative could involve the irradiation of a mixture of a p-tolyl ketone or aldehyde and a suitable alkene. For instance, the reaction of p-tolualdehyde with an alkene like isobutylene could potentially yield a substituted this compound. The precise regiochemistry would need to be carefully considered based on the stability of the possible diradical intermediates.
Photoaddition of 1-(p-Tolyl)-1,2-propanedione to Olefins
The photocycloaddition of α-diketones, such as 1-(p-tolyl)-1,2-propanedione, with alkenes provides a route to functionalized oxetanes. mdpi.com Upon photoirradiation, the α-diketone is excited to its triplet state, which can then react with an alkene in a [2+2] manner.
The reaction of 1-(p-tolyl)-1,2-propanedione with an alkene like ethylene would be expected to yield a 2-acetyl-2-(p-tolyl)oxetane. The regioselectivity is generally governed by the formation of the more stable biradical intermediate. This approach introduces additional functionality (an acetyl group) onto the oxetane ring, which can be a handle for further synthetic transformations.
| Carbonyl Compound | Olefin | Product | Reference |
| p-Tolualdehyde | Isobutylene | Substituted this compound | General Paternò-Büchi reaction |
| 1-(p-Tolyl)-1,2-propanedione | Ethylene | 2-Acetyl-2-(p-tolyl)oxetane | Photocycloaddition of α-diketones |
This table illustrates potential photochemical routes based on the principles of the Paternò-Büchi reaction.
Derivatization from Pre-formed Oxetane-Containing Building Blocks
The availability of functionalized oxetane building blocks provides a convergent and often highly efficient strategy for the synthesis of this compound. This approach avoids the challenges associated with the de novo construction of the strained oxetane ring.
A key and commercially available starting material for this strategy is oxetan-3-one. The carbonyl group at the 3-position is a versatile handle for the introduction of the p-tolyl group. One of the most direct methods is the addition of a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide (a Grignard reagent) or p-tolyllithium, to oxetan-3-one. This reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by an aqueous workup, to yield 3-hydroxy-3-(p-tolyl)oxetane. Subsequent deoxygenation of the tertiary alcohol would be required to obtain the target this compound.
Alternatively, 3-bromooxetane can serve as an electrophilic partner in cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction between 3-bromooxetane and p-tolylboronic acid, catalyzed by a palladium complex, could directly form the carbon-carbon bond between the oxetane ring and the p-tolyl group.
| Oxetane Building Block | Reagent | Reaction Type | Product |
| Oxetan-3-one | p-Tolylmagnesium bromide | Grignard Reaction | 3-Hydroxy-3-(p-tolyl)oxetane |
| 3-Bromooxetane | p-Tolylboronic acid | Suzuki-Miyaura Coupling | This compound |
This table summarizes key derivatization strategies from commercially available oxetane building blocks.
Lewis Acid-Catalyzed Alkylation, including Friedel-Crafts Reactions on Oxetanols
The synthesis of 3,3-diaryloxetanes can be achieved through Lewis acid-catalyzed Friedel-Crafts reactions. illinois.edunih.gov One effective method involves the reaction of 3-aryloxetan-3-ols with phenols in the presence of a lithium triflimide (LiNTf2) catalyst. nih.govnih.gov This reaction proceeds via the displacement of the hydroxyl group, leading to the formation of a new carbon-carbon bond at the 3-position of the oxetane ring. The reaction's outcome can be dependent on the substrate, with para-selective alkylation yielding 3,3-diaryloxetanes, while ortho-selective reactions may lead to tandem alkylation-ring-opening products. illinois.edunih.gov
The choice of catalyst is crucial for the success of this transformation. While Lewis acids like lithium triflimide are effective, Brønsted acids have also been employed. nih.govacs.orgsemanticscholar.orgacs.org For instance, Tf2NH can catalyze the reaction between 3-aryloxetan-3-ols and 1,2-diols, acting as bis-electrophiles to form 1,4-dioxanes through a process that involves the formation of an oxetane carbocation. nih.govacs.orgacs.org
The reaction conditions and the electronic nature of the nucleophile can influence the formation of kinetic O-alkylation products versus thermodynamic C-alkylation products. nih.govresearchgate.net Studies have shown that electron-rich phenols generally give high yields of the desired 3,3-diaryloxetanes. researchgate.net
| Oxetanol Reactant | Arene Nucleophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3-(p-Methoxyphenyl)oxetan-3-ol | Phenol | LiNTf2 | 3-(p-Methoxyphenyl)-3-phenyloxetane | 85 |
| 3-(p-Chlorophenyl)oxetan-3-ol | 2-Methylphenol | LiNTf2 | 3-(p-Chlorophenyl)-3-(2-methylphenyl)oxetane | 75 |
| 3-Phenyloxetan-3-ol | Naphthol | LiNTf2 | 3-Phenyl-3-(naphthyl)oxetane | 90 |
Installation of Aryl Moieties at the 3-Position of Oxetanes
A powerful method for installing aryl groups at the 3-position of the oxetane ring is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgacs.orgtcichemicals.com This palladium- or nickel-catalyzed reaction typically involves the coupling of an organoboron reagent, such as an arylboronic acid, with an organohalide. libretexts.orgtcichemicals.com For the synthesis of 3-aryloxetanes, this would involve a 3-halooxetane or a related derivative as the electrophilic partner.
An efficient approach utilizing a nickel-mediated alkyl-aryl Suzuki coupling has been developed to introduce oxetan-3-yl substituents into aromatic systems. acs.org This methodology is significant in medicinal chemistry, where the oxetane motif is considered a privileged structure. The reaction demonstrates the versatility of nickel catalysis in forming C(sp2)-C(sp3) bonds. nih.gov The general catalytic cycle for Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
| Oxetane Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|
| 3-Bromooxetane | Phenylboronic acid | NiCl2(dppp) | 3-Phenyloxetane (B185876) | 78 |
| Oxetan-3-ylboronic acid | 4-Bromotoluene | Pd(PPh3)4 / K2CO3 | This compound | 85 |
| 3-Bromooxetane | 4-Methoxyphenylboronic acid | NiCl2(dppp) | 3-(4-Methoxyphenyl)oxetane | 72 |
Ring Expansion Strategies
Epoxide Ring Expansion using Sulfur Ylides
The ring expansion of epoxides to oxetanes is a well-established synthetic strategy, often accomplished using sulfur ylides in what is known as the Johnson-Corey-Chaykovsky reaction. wikipedia.orgbeilstein-journals.orgorganic-chemistry.org Dimethyloxosulfonium methylide is a common reagent for this transformation. beilstein-journals.orgresearchgate.net The reaction proceeds through the nucleophilic attack of the ylide on the epoxide ring, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered oxetane ring, with the expulsion of dimethyl sulfoxide. wikipedia.orgacs.org
This method is stereospecific, with complete retention of enantiomeric purity when starting from chiral epoxides. acs.orgysu.amorganic-chemistry.org Computational studies have shown that the activation energy for the epoxide to oxetane ring expansion is in the range of 13-17 kcal/mol, necessitating moderately elevated temperatures. acs.orgorganic-chemistry.orgnih.gov The reaction has been successfully applied to a range of 2-substituted and 2,2-disubstituted epoxides, yielding the corresponding oxetanes in good to excellent yields. acs.org
| Epoxide Reactant | Sulfur Ylide | Conditions | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| (R)-Styrene oxide | Dimethyloxosulfonium methylide | NaH, DMSO, 70 °C | (R)-2-Phenyloxetane | 85 | >98 |
| (R)-1,2-Epoxyoctane | Dimethyloxosulfonium methylide | t-BuOK, t-BuOH, 80 °C | (R)-2-Hexyloxetane | 91 | >98 |
| (S)-Glycidyl benzyl ether | Dimethyloxosulfonium methylide | t-BuOK, t-BuOH, 80 °C | (S)-2-(Benzyloxymethyl)oxetane | 80 | >98 |
Employing Selenium Lithium Species for Ring Expansion
An alternative to sulfur ylides for the ring expansion of epoxides involves the use of selenium-based reagents. illinois.edu Specifically, selenomethyllithium can be used to open the epoxide ring. acs.org This initial ring-opening step forms a hydroxyselenide intermediate. This intermediate can then be converted to a species with a suitable leaving group, which subsequently undergoes base-mediated cyclization to afford the oxetane. acs.org This method provides another route to access the 1,3-dioxygenated pattern required for oxetane formation, starting from readily available epoxides.
Catalytic Asymmetric Syntheses
Nickel-Catalyzed Cycloaddition Reactions in Oxetane Formation
The development of catalytic asymmetric methods for the synthesis of chiral oxetanes is an area of significant research interest. Nickel catalysis has emerged as a powerful tool in asymmetric synthesis, including cycloaddition reactions. nih.gov Chiral nickel(II) complexes have been successfully employed as catalysts in enantioselective carbon-carbon bond-forming reactions. nih.gov
In the context of oxetane synthesis, nickel-catalyzed [2+2] cycloaddition reactions represent a promising approach. While direct examples of nickel-catalyzed asymmetric [2+2] cycloadditions of aldehydes with alkenes to form this compound are not extensively documented in the provided search results, the principle has been demonstrated in other systems. For instance, enantioselective [2+2] cycloadditions of hetero-bicyclic alkenes with internal alkynes have been achieved using a catalyst system composed of Ni(COD)2 and a chiral phosphine ligand. nih.gov Furthermore, chiral N,N'-dioxide-nickel(II) complexes have been shown to catalyze highly enantioselective Doyle-Kirmse reactions, which involve the nih.govysu.am-sigmatropic rearrangement of sulfonium ylides, showcasing the ability of nickel to control stereochemistry in reactions involving key intermediates for ring formation. nih.gov These examples underscore the potential of chiral nickel catalysts to facilitate the asymmetric synthesis of oxetanes through cycloaddition pathways.
Rhodium-Catalyzed O-H Insertion and C-C Bond-Forming Cyclization
A highly effective strategy for the synthesis of substituted oxetanes involves a two-step process initiated by a rhodium-catalyzed O–H insertion, followed by a C–C bond-forming cyclization. nih.govresearchgate.net This methodology provides access to a wide array of di-, tri-, and tetrasubstituted oxetanes, including those with aryl substituents analogous to a p-tolyl group. nih.govresearchgate.netresearchgate.net
The process begins with the reaction of an alcohol with a diazo compound, such as a diazomalonate, in the presence of a rhodium catalyst. researchgate.net For instance, the reaction between ethylene glycol and a diazomalonate using catalytic dirhodium tetraacetate ([Rh₂(OAc)₄]) yields the corresponding ether intermediate. researchgate.net This O–H insertion is a critical step, forming a new carbon-oxygen bond and setting the stage for the subsequent cyclization.
The second step is an intramolecular C–C bond-forming cyclization to construct the oxetane ring. The ether intermediate is first converted into a derivative with a suitable leaving group, such as a tosylate or a halide. researchgate.net Treatment of this activated intermediate with a base then promotes an intramolecular nucleophilic substitution, where the carbanion generated from the malonate attacks the carbon bearing the leaving group, closing the four-membered ring. researchgate.net This cyclization has been shown to be efficient for producing a variety of oxetane 2,2-dicarboxylates. nih.govresearchgate.net
This synthetic route is notable for its functional group tolerance and the ability to control stereochemistry. When enantioenriched alcohols are used as starting materials, the resulting enantioenriched oxetanes are formed with complete retention of configuration. nih.govresearchgate.net The methodology has been successfully applied to generate 3-aryl and 4-aryl substituted oxetanes, demonstrating its utility for creating systems analogous to this compound. researchgate.net
Table 1: Synthesis of 3- and 4-Aryl-Substituted Oxetanes via Rhodium Catalysis
| Entry | Starting Alcohol | R¹ Group | R² Group | Product | Overall Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 1 | 2-Bromo-2-phenylethan-1-ol | H | Ph | Diethyl 4-phenyloxetane-2,2-dicarboxylate | 75 | researchgate.net |
| 2 | 2-Bromo-2-(4-methoxyphenyl)ethan-1-ol | H | 4-MeO-C₆H₄ | Diethyl 4-(4-methoxyphenyl)oxetane-2,2-dicarboxylate | 70 | researchgate.net |
| 3 | 1-Phenylpropane-1,3-diol derivative | Ph | H | Diethyl 3-phenyloxetane-2,2-dicarboxylate | 68 | researchgate.net |
| 4 | 1-(4-Chlorophenyl)propane-1,3-diol derivative | 4-Cl-C₆H₄ | H | Diethyl 3-(4-chlorophenyl)oxetane-2,2-dicarboxylate | 71 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Solid-Phase Synthetic Methodologies for Substituted Oxetanes
Solid-phase synthesis offers a powerful alternative to traditional solution-phase methods for the preparation of substituted oxetanes, facilitating purification and automation. A notable application of this technique was developed for the synthesis of 3,3-disubstituted oxetanes. acs.org In this approach, a polymer support, such as polystyrene or a polyethylene glycol (PEG) resin, is functionalized with a sulfone linker. acs.org
The synthesis commences by reacting a polymer-bound sulfonyl chloride with a suitable diol to form the polymer-bound precursor. acs.org The subsequent crucial cyclization step to form the oxetane ring is achieved by treating the resin-bound substrate with a strong base. While sodium hydride proved to be ineffective, the use of potassium tert-butoxide (KOtBu) resulted in significantly improved yields for the two-step process when compared to the equivalent solution-based synthesis. acs.org
Another significant application of solid-phase methodology is in the field of peptide chemistry, where oxetane-containing dipeptide building blocks are incorporated into peptide chains. researchgate.net This is accomplished using conventional Fmoc solid-phase peptide synthesis (SPPS). researchgate.net The oxetane ring is introduced as a backbone isostere, replacing an amide C=O group, to create peptidomimetics with potentially improved pharmacological properties, such as enhanced stability and bioavailability. researchgate.net This method has been successfully used to synthesize modified versions of bioactive peptides like bradykinin and enkephalins. researchgate.net
Table 2: Overview of Solid-Phase Methodologies for Oxetane Synthesis
| Methodology | Support Resin | Linker Type | Key Reagent | Target Structure | Application | Ref |
|---|---|---|---|---|---|---|
| Intramolecular Cyclization | Polystyrene, PEG 3400 | Sulfone | KOtBu | 3,3-Disubstituted Oxetanes | Small Molecule Synthesis | acs.org |
| Building Block Incorporation | Standard SPPS Resins | Fmoc-compatible | N/A | Oxetane-Modified Peptides | Peptidomimetics | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Introduction of Fluorine Atoms into Oxetane Cores or Adjacent Alkyl Groups
The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. Several methodologies have been developed for the synthesis of fluorinated oxetanes.
One effective approach involves an enantioselective formal [2+2] cycloaddition to first form highly substituted, fluorinated β-lactones. acs.org This reaction utilizes fluorinated ketones and α-aroyloxyaldehydes, catalyzed by a chiral N-heterocyclic carbene (NHC). The resulting β-lactones are then subjected to a two-step sequence to yield the desired fluorinated oxetanes. First, the lactone is reduced to the corresponding diol using a reagent such as lithium borohydride (LiBH₄). Subsequently, the primary alcohol is activated, for example with 2,4,6-trichlorobenzoyl chloride (TrisCl), followed by an intramolecular Williamson etherification to close the ring. This strategy affords substituted fluorinated oxetanes with excellent diastereomeric ratios and high enantiomeric excess. acs.org
Another area of research focuses on the reactions of pre-formed fluorinated oxetane derivatives. For example, the selective ring-opening of fluoroalkylidene-oxetanes can be directed by the electronic influence of the fluorine atom. nih.gov Studies have shown that in reactions with bromide ions, the electronic repulsion between the fluorine and the incoming bromide can govern the regioselectivity of the ring-opening, even overriding steric factors from bulky substituents. nih.gov This chemistry provides a pathway to tetrasubstituted fluoroalkenes with controlled geometry, demonstrating the powerful directing effect of fluorine in the reactivity of oxetane systems. nih.gov
Table 3: Enantioselective Synthesis of Fluorinated Oxetanes
| Fluorinated Ketone | Aldehyde | Oxetane Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Ref |
|---|---|---|---|---|---|
| CF₃COPh | PhCO₂CH₂CHO | 2-(Benzoyloxymethyl)-4-phenyl-4-(trifluoromethyl)oxetane | >20:1 | 95 | acs.org |
| CF₃CO(p-Tol) | PhCO₂CH₂CHO | 2-(Benzoyloxymethyl)-4-(p-tolyl)-4-(trifluoromethyl)oxetane | >20:1 | 96 | acs.org |
| CF₃CO(p-ClPh) | PhCO₂CH₂CHO | 2-(Benzoyloxymethyl)-4-(4-chlorophenyl)-4-(trifluoromethyl)oxetane | >20:1 | 94 | acs.org |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanisms and Reactivity of 3 P Tolyl Oxetane
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a primary mode of reactivity for 3-(p-Tolyl)oxetane, providing a pathway to functionalized 1,3-diols and their derivatives. These reactions typically require activation, as the oxetane (B1205548) ring is less reactive than the analogous epoxide ring. researchgate.net
Regio- and Stereoselectivity in Ring Cleavage
The outcome of nucleophilic attack on the unsymmetrical this compound ring is governed by a combination of steric and electronic effects. magtech.com.cn The specific regiochemistry of the cleavage depends significantly on the nature of the nucleophile and the reaction conditions.
Steric Control : Under neutral or basic conditions with strong nucleophiles (e.g., organolithium reagents, Grignard reagents), the reaction generally proceeds via an S\textsubscript{N}2 mechanism. The nucleophile preferentially attacks the less sterically hindered carbon atom of the oxetane ring. For this compound, this would be the C4 (or C2) position, leading to the formation of a secondary alcohol. researchgate.netmagtech.com.cn
Electronic Control : In the presence of Brønsted or Lewis acids, the oxygen atom is protonated or coordinated, which activates the ring. This activation allows weaker nucleophiles to react and favors cleavage at the more substituted carbon atom that can better stabilize a partial positive charge. For this compound, attack would occur at the C2 (or C4) position, as the C3 position bearing the p-tolyl group is not adjacent to the oxygen. The regioselectivity between C2 and C4 is primarily influenced by steric hindrance. magtech.com.cn
Stereoselectivity is also a key feature. When the ring-opening occurs via an S\textsubscript{N}2 pathway at a chiral center, it proceeds with an inversion of configuration. If an enantiomerically pure form of a substituted oxetane is used, this mechanism allows for the synthesis of enantioenriched products. acs.org
Promotional Effects of Lewis Acids and Lanthanide Trifluoromethanesulfonates
Due to the stability of the oxetane ring compared to epoxides, ring-opening reactions often require catalysts to proceed efficiently. researchgate.net Lewis acids are potent promoters for these reactions, activating the oxetane by coordinating to the oxygen atom, thereby making the ring more susceptible to nucleophilic attack. beilstein-journals.orgillinois.edu
Among the most effective promoters are lanthanide trifluoromethanesulfonates (Ln(OTf)₃), such as those of Ytterbium (Yb), Neodymium (Nd), and Gadolinium (Gd). utexas.edu These catalysts have demonstrated high efficacy in promoting the regioselective ring-opening of oxetanes with various nucleophiles, including amines and alcohols. utexas.edu The reactions can often be carried out under mild conditions, such as at room temperature, with short reaction times and yielding excellent results. utexas.edu
| Catalyst Type | Typical Examples | Conditions | Outcome |
| Lewis Acids | BF₃·Et₂O, MgBr₂ | Varies | Ring activation, promotes nucleophilic attack |
| Lanthanide Trifluoromethanesulfonates | Yb(OTf)₃, Nd(OTf)₃, Gd(OTf)₃ | Room temperature, ~2h | High yields (75-99%), highly regioselective |
Challenges and Strategies for Reacting Oxetanes with Specific Nucleophiles (e.g., Amines)
The reaction of oxetanes with amine nucleophiles is notoriously difficult. utexas.edu Even with unhindered oxetanes and strong amine nucleophiles, the ring-opening reaction often fails to proceed under basic conditions due to the lower reactivity of the oxetane ring. utexas.edu
To overcome this challenge, a key strategy is the use of Lewis acid catalysts, particularly the aforementioned lanthanide trifluoromethanesulfonates. The activation of the oxetane by the lanthanide catalyst significantly enhances its electrophilicity, enabling amines to act as effective nucleophiles. This methodology provides a reliable route to 3-aminoalcohols, which are valuable building blocks in medicinal chemistry. utexas.edu Sun and coworkers developed an asymmetric nucleophilic ring-opening of prochiral oxetanes using a chiral phosphoric acid catalyst with benzylamine, leading to highly functionalized chiral products. researchgate.net
Mechanisms Leading to Chiral Products and Competing By-product Formation
The synthesis of chiral, non-racemic products from oxetane ring-opening reactions is highly desirable. This can be achieved through several mechanisms:
Asymmetric Catalysis : Utilizing a chiral catalyst (e.g., a chiral Lewis acid or a chiral phosphoric acid) can induce enantioselectivity in the reaction of a prochiral oxetane with a nucleophile. researchgate.netnih.gov This approach creates new stereocenters with high enantiomeric excess.
Use of Chiral Substrates : Starting with an enantiomerically pure substituted oxetane, a stereospecific ring-opening reaction (such as an S\textsubscript{N}2 reaction) will transfer the chirality to the product. For example, the attack of a nucleophile on one of the carbons adjacent to the oxygen will proceed with inversion of stereochemistry at that center, yielding a specific enantiomer of the product alcohol. acs.org
Competing by-product formation can arise from a lack of complete regioselectivity, where the nucleophile attacks both possible carbons adjacent to the oxygen, leading to a mixture of regioisomers. utexas.edu Furthermore, under strongly acidic conditions, elimination or rearrangement reactions can compete with the desired nucleophilic addition, particularly if the intermediate carbocation is stabilized.
Photochemical Transformations
In addition to nucleophilic reactions, oxetanes can undergo transformations initiated by photochemical energy. These reactions often involve cleavage of the ring system.
Photosensitized Ring Cleavage of 2,2-Diaryloxetanes, including p-Tolyl Substituted Analogues
The photochemical ring cleavage of oxetanes, particularly 2,2-diaryloxetanes, represents a retro-Paternò-Büchi reaction. nih.gov This process can be initiated by direct irradiation or, more commonly, through photosensitization. When a sensitizer such as a thioxanthone or an aromatic nitrile is used, the reaction proceeds via the triplet excited state (T₁) of the oxetane. nih.gov
The mechanism for the sensitized cleavage involves the following steps:
The photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to its triplet state.
The triplet sensitizer transfers its energy to the oxetane molecule, promoting the oxetane to its first excited triplet state (T₁).
The triplet oxetane then undergoes cleavage. Studies on related systems show that cleavage can occur via two pathways: C-O bond scission or C-C bond scission. For 2,2-diaryloxetanes, cleavage of the C-C bond is often observed, leading to the formation of a diarylketone (e.g., one derived from the p-tolyl group) and an alkene. nih.gov
Electron Transfer Mechanisms from Oxetanes to Excited Sensitizers
The interaction of oxetanes with excited-state sensitizers can initiate reactions through electron transfer mechanisms. In a typical photoredox catalytic cycle, a sensitizer absorbs light, promoting it to an excited state with enhanced oxidizing or reducing potential. For an oxetane like this compound, an electron transfer mechanism would typically involve the transfer of an electron from the oxetane to an excited-state sensitizer.
The proposed mechanism often begins with the photoexcitation of a sensitizer (Sens) to its excited state (Sens*). This excited sensitizer can then act as an electron acceptor. If the oxidation potential of the oxetane is sufficiently low and the reduction potential of the excited sensitizer is sufficiently high, a single electron transfer (SET) can occur. In the case of this compound, the tolyl group, being an electron-donating group, can facilitate this oxidation process. The electron transfer results in the formation of an oxetane radical cation and the reduced form of the sensitizer.
This process is a key initiation step in various photoredox-catalyzed reactions. The generated oxetane radical cation is a highly reactive intermediate that can undergo subsequent reactions, such as fragmentation or reaction with other nucleophiles in the medium. The efficiency of this electron transfer is dependent on the thermodynamic driving force of the reaction and the distance and orbital overlap between the donor (oxetane) and the acceptor (sensitizer).
Influence of Substituent Electronic Properties on Quantum Yields
The electronic properties of substituents on the oxetane ring play a crucial role in determining the quantum yields of photochemical reactions. The quantum yield, which measures the efficiency of a photochemical process, is directly influenced by how substituents affect the stability of intermediates and the rates of competing reaction pathways.
In this compound, the para-tolyl group is an electron-donating group. This property has several effects:
Stabilization of Radical Cations: The electron-donating nature of the tolyl group can stabilize the radical cation formed after a single electron transfer to a photosensitizer. This stabilization can increase the efficiency of the initial electron transfer step.
Influence on Reaction Pathways: Substituents can direct the subsequent reactions of the generated radical intermediates. An electron-donating group can influence the regioselectivity of bond cleavage or addition reactions.
Effect on Excited State Properties: The substituent can also affect the energy levels and lifetimes of the oxetane's own excited states, although in photosensitized reactions, the properties of the sensitizer are often more critical.
| Substituent Type on Oxetane | Effect on Oxidation Potential | Expected Impact on Electron Transfer to Sensitizer | Potential Effect on Quantum Yield |
| Electron-Donating (e.g., p-Tolyl) | Lower | More Favorable | Increase |
| Electron-Withdrawing | Higher | Less Favorable | Decrease |
The retro-Paternò–Büchi reaction is the photochemical cleavage of an oxetane ring into its constituent carbonyl compound and alkene. wikipedia.org This process is the reverse of the Paternò–Büchi reaction, which is a [2+2] photocycloaddition used to synthesize oxetanes. wikipedia.orgmdpi.com
For this compound, the photocycloreversion would result in the formation of formaldehyde and p-methylstyrene. The reaction is typically initiated by the excitation of the oxetane molecule to an electronically excited state (singlet or triplet) upon absorption of UV light.
Radical-Mediated Reactions
Recent advancements have demonstrated the generation of tertiary benzylic oxetane radicals from 3-aryl-3-carboxylic acid oxetane precursors using visible light photoredox catalysis. acs.orgnih.govacs.org This method provides a mild pathway to access highly reactive and synthetically valuable intermediates. chemrxiv.org
The proposed mechanism begins with the deprotonation of the carboxylic acid precursor of this compound to form a carboxylate. This carboxylate is then oxidized by the excited state of a photocatalyst via a single electron transfer (SET) process. This oxidation event is followed by rapid decarboxylation (loss of CO₂) to generate the desired tertiary benzylic radical at the C3 position of the oxetane ring. acs.org
These benzylic oxetane radicals are challenging intermediates to harness due to the high steric hindrance around the radical center and their inherent stability, which can lead to low reactivity in intermolecular reactions. digitellinc.com However, their successful generation under photoredox conditions opens up avenues for novel functionalization of the oxetane core, allowing for the incorporation of this valuable motif into more complex molecules. acs.orgdigitellinc.com
Once generated, the tertiary benzylic radical of this compound can undergo conjugate addition to electron-deficient alkenes, such as acrylates, in a process known as a Giese addition. nih.govacs.org This carbon-carbon bond-forming reaction is a powerful tool for molecular construction. acs.org
The reaction mechanism proceeds as follows:
Radical Generation: The this compound radical is formed via photoredox-catalyzed decarboxylation of its corresponding carboxylic acid precursor, as described previously. acs.org
Giese Addition: The nucleophilic benzylic radical adds to the β-position of an activated alkene (e.g., ethyl acrylate). This addition generates a new α-carbonyl radical intermediate.
Radical Termination/Propagation: The resulting radical intermediate is then reduced by the reduced form of the photocatalyst (generated in the initial oxidation step) to form an anion. This anion is subsequently protonated during workup to yield the final 3-aryl-3-alkyl substituted oxetane product. This final step regenerates the ground state of the photocatalyst, completing the catalytic cycle. nih.gov
Alternative pathways for the oxetane radical, such as dimerization or simple reduction, can compete with the desired conjugate addition, particularly with less reactive or sterically hindered alkenes. nih.gov
The four-membered ring of an oxetane is characterized by significant ring strain (approximately 106 kcal/mol). researchgate.netnih.gov This inherent strain has a profound impact on the stability and reactivity of radicals centered at the C3 position. acs.org
Computational studies have revealed several key effects of this ring strain: nih.govacs.org
Radical Destabilization: Compared to analogous unstrained benzylic radicals (e.g., a cumyl radical or a radical on a cyclobutane ring), the benzylic radical on the oxetane ring is less stable. nih.gov The geometric constraints of the four-membered ring hinder optimal orbital overlap for benzylic stabilization.
Increased π-Delocalization: The strained ring leads to greater π-delocalization of the radical, which in turn decreases the likelihood of radical dimerization, a common side reaction for stabilized benzylic radicals. nih.govacs.org
Irreversibility of Giese Addition: The Giese addition of typical, unstrained benzylic radicals to acrylates is often reversible, leading to low product yields. nih.govchemrxiv.org However, for the strained benzylic oxetane radical, the conjugate addition step is exergonic and effectively irreversible. The relief of some ring strain upon moving from an sp²-like radical center to an sp³ center in the Giese adduct contributes to this irreversibility. This thermodynamic preference for the forward reaction leads to significantly higher product yields for oxetanes compared to their less strained counterparts. nih.govacs.orgdigitellinc.com
This unique reactivity profile, driven by ring strain, makes 3-aryl oxetanes particularly effective substrates in radical-mediated C-C bond-forming reactions. nih.gov
| Feature | Unstrained Benzylic Radical | Strained Benzylic Oxetane Radical | Consequence |
| Stability | Relatively stable | Less stable | Higher reactivity |
| Dimerization | Prone to dimerization | Dimerization suppressed | Higher yield of desired product |
| Giese Addition | Reversible | Irreversible / Exergonic | High product yields |
Ring-Opening Copolymerization (ROCOP)
The ring-opening copolymerization (ROCOP) of oxetanes presents a valuable method for the synthesis of polyethers. The reactivity of this compound in such polymerizations is influenced by kinetic parameters and the nature of the comonomer.
Kinetic Studies of Oxetane Ring-Opening Polymerization
These findings imply that the rate of polymerization of this compound in a similar ROCOP system would also likely exhibit a first-order dependence on its concentration. The specific rate constants would, however, be influenced by the electronic and steric effects of the p-tolyl substituent.
Effect of Aromatic Isothiocyanate Substituents (e.g., p-Tolyl Isothiocyanate) on Reactivity
In the ring-opening copolymerization of oxetanes with aromatic isothiocyanates, the electronic nature of the substituent on the isothiocyanate plays a crucial role in determining the reaction rate. Studies have shown that electron-withdrawing groups on the aromatic ring of the isothiocyanate enhance its reactivity towards ROCOP. rsc.org For example, the ROCOP of a sugar-derived oxetane with phenyl isothiocyanate and p-tolyl isothiocyanate proceeded with considerably lower conversions compared to isothiocyanates bearing electron-withdrawing groups. rsc.org
This observation can be attributed to the increased electrophilicity of the isothiocyanate carbon atom when substituted with an electron-withdrawing group, making it more susceptible to nucleophilic attack by the propagating polymer chain end. Conversely, the electron-donating methyl group in p-tolyl isothiocyanate reduces the electrophilicity of the isothiocyanate, leading to a slower reaction rate. Therefore, in the ROCOP of this compound, the choice of the isothiocyanate comonomer is a critical factor in controlling the polymerization kinetics.
Isomerization Pathways of Oxetanes
Beyond polymerization, this compound can undergo catalyzed isomerization reactions, leading to the formation of valuable homoallylic alcohols. These transformations involve the selective cleavage and rearrangement of the oxetane ring.
Catalyzed Isomerization to Homoallylic Alcohols
The isomerization of oxetanes to homoallylic alcohols can be efficiently catalyzed by Lewis acids. An unprecedented regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols has been achieved using the commercially available Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). nih.gov This reaction proceeds under mild conditions with low catalyst loading and exhibits high selectivity, minimizing the formation of isomeric byproducts and polymers that are often observed with other Lewis acids. nih.gov
Computational studies using Density Functional Theory (DFT) have shed light on the mechanistic details of this isomerization. The reaction is proposed to proceed through the formation of a zwitterionic intermediate upon coordination of the Lewis acid to the oxetane oxygen. uab.cat This is followed by a regioselective C-C bond cleavage of the oxetane ring, leading to the formation of the homoallylic alcohol. The high selectivity observed with B(C₆F₅)₃ is attributed to its ability to stabilize the transition state leading to the desired product. nih.gov While this specific study focused on 2,2-disubstituted oxetanes, the principles of Lewis acid catalysis and the proposed mechanism offer a strong foundation for understanding the potential isomerization pathways of this compound to the corresponding homoallylic alcohol. The electronic properties of the p-tolyl group would likely influence the stability of the intermediates and transition states, thereby affecting the reaction rate and selectivity.
Computational and Theoretical Investigations of 3 P Tolyl Oxetane Systems
Conformational Dynamics and Energetics
The four-membered ring of oxetane (B1205548) is not perfectly planar, and the substituent at the 3-position significantly influences its conformation. Computational studies on 3-substituted oxetanes, including aryl-substituted derivatives, have elucidated the subtle interplay of forces that govern the ring's structure and stability.
Theoretical Studies on Oxetane Ring Puckering and Distortion
The oxetane ring adopts a puckered conformation to relieve torsional strain. This puckering is characterized by a dihedral angle, and its magnitude is influenced by the nature and position of substituents. For 3-substituted oxetanes, the presence of a substituent disrupts the symmetry of the ring, leading to a more pronounced pucker compared to the parent oxetane. acs.org
Table 1: Calculated Puckering Angles for Oxetane and a Substituted Analogue
| Compound | Puckering Angle (°) | Computational Method |
|---|---|---|
| Oxetane | ~10 | Microwave Spectroscopy |
This table presents representative data for the parent oxetane and a substituted derivative to illustrate the effect of substitution on ring puckering. Specific computational data for 3-(p-tolyl)oxetane is not available in the cited literature.
Analysis of Torsional Barriers and Strain Energy Contributions
The barrier to rotation around the C3-C(aryl) bond in this compound is another important energetic parameter. This torsional barrier influences the conformational flexibility of the molecule. DFT calculations on substituted biphenyls, a related system with a rotating aryl group, have shown that the barrier height is sensitive to the nature of the substituents and the computational method employed. rsc.orgsemanticscholar.org For this compound, the torsional barrier would be influenced by the steric and electronic interactions between the tolyl group and the oxetane ring.
Table 2: Representative Calculated Torsional Barriers for Biaryl Systems
| Compound | Rotational Barrier (kcal/mol) | Computational Method |
|---|---|---|
| Biphenyl | 1.4 - 2.1 | MP2, DFT nih.gov |
This table provides examples of torsional barriers in related systems to contextualize the expected range for this compound. Specific computational data for this compound is not available in the cited literature.
Electronic Structure and Reactivity Modeling
The electronic properties of this compound, particularly the role of the oxetane oxygen and the influence of the aryl substituent, are crucial for understanding its reactivity.
Hydrogen Bonding Characteristics and Acceptor Properties of the Oxetane Oxygen
The oxygen atom in the oxetane ring possesses lone pairs of electrons, making it a hydrogen bond acceptor. The strength of this interaction can be quantified computationally by calculating the interaction energy with a hydrogen bond donor, such as water or methanol. sc.edu The hydrogen bond acceptor strength is often expressed using the pKBHX scale, which can be predicted using computational methods that correlate with experimental data. rowansci.comrowansci.comsubstack.com The electron-donating nature of the p-tolyl group is expected to slightly enhance the electron density on the oxetane oxygen, potentially making it a stronger hydrogen bond acceptor compared to an unsubstituted 3-phenyloxetane (B185876).
Table 3: Representative Hydrogen Bond Acceptor Strengths (pKBHX) for Ethers
| Compound | pKBHX |
|---|---|
| Diethyl ether | 1.81 |
| Tetrahydrofuran (B95107) | 1.85 |
This table shows experimental pKBHX values for common ethers to provide context for the expected hydrogen bond acceptor strength of the oxetane oxygen. A specific calculated value for this compound is not available in the cited literature, but it is expected to be in a similar range.
Transition State Analysis for Ring-Opening and Cleavage Processes
The high ring strain of oxetanes makes them susceptible to ring-opening reactions under various conditions, including acid catalysis. researchgate.net Computational chemistry plays a vital role in elucidating the mechanisms of these reactions by locating and characterizing the transition states. researchgate.net For the acid-catalyzed ring-opening of this compound, theoretical studies would involve modeling the protonation of the oxetane oxygen, followed by nucleophilic attack. The calculations would determine the energy barriers for different possible pathways, providing insights into the regioselectivity and stereoselectivity of the reaction. The stability of the potential carbocation intermediates, influenced by the electron-donating p-tolyl group, would be a key factor in determining the reaction outcome. nih.gov
Table 4: Calculated Activation Energies for Ring-Opening of Three-Membered Heterocycles
| Reaction | Activation Energy (kcal/mol) | Computational Method |
|---|---|---|
| Epoxide + AcO⁻ | 16.6 | ZORA-OLYP/QZ4P nih.gov |
This table provides calculated activation energies for the ring-opening of related strained heterocycles to illustrate the magnitude of such energy barriers. Specific transition state analysis for the ring-opening of this compound is not available in the cited literature.
Computational Prediction of Radical Intermediate Stability and Reactivity
The homolytic cleavage of a C-H bond on the oxetane ring can lead to the formation of radical intermediates. The stability of these radicals is a critical factor in predicting the course of radical-mediated reactions. The 3-oxetanyl radical derived from this compound would be a benzylic-type radical, with the unpaired electron at the carbon bearing the p-tolyl group.
Computational methods, particularly DFT, are widely used to calculate bond dissociation energies (BDEs) and radical stabilization energies (RSEs). sc.edursc.orgnih.govresearchgate.net These calculations provide a quantitative measure of the stability of radical species. The stability of the 3-(p-tolyl)oxetanyl radical would be enhanced by resonance delocalization of the unpaired electron into the aromatic ring. Theoretical studies on benzylic radicals have shown that the extent of spin delocalization significantly influences their stability. rsc.org
Table 5: Calculated C-H Bond Dissociation Energies (BDEs) for Representative Compounds
| Compound | BDE (kcal/mol) | Computational Method |
|---|---|---|
| Toluene (benzylic C-H) | 89.7 | Experimental rsc.org |
| Propane (secondary C-H) | 98.6 | Experimental |
This table presents experimental BDE values to highlight the stability of benzylic C-H bonds, which is relevant to the stability of the radical formed from this compound. Specific computational data for the 3-oxetanyl radical of this compound is not available in the cited literature.
Spectroscopic Property Calculations Related to Structural Features
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering deep insights into the relationship between a compound's three-dimensional structure and its spectral characteristics. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in interpreting experimental spectra and understanding the electronic and vibrational behavior of the molecule. These methods allow for the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy Calculations
The theoretical prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for confirming molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT functionals like B3LYP, is a standard approach for calculating the nuclear magnetic shielding tensors from which chemical shifts are derived. nih.govresearchgate.net
Calculations for this compound would involve first optimizing the molecule's geometry to its lowest energy state. Following this, GIAO-DFT calculations would be performed to determine the isotropic shielding values for each hydrogen and carbon atom. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The results of such calculations can precisely correlate the electronic environment of each nucleus to its chemical shift. For instance, the aromatic protons of the p-tolyl group are expected to resonate at different frequencies depending on their position relative to the oxetane ring. Similarly, the diastereotopic protons on the oxetane ring can be distinguished, and their coupling constants can be rationalized based on the calculated dihedral angles of the optimized structure.
Table 1: Calculated ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed using the GIAO-DFT method with the B3LYP functional.
| Atom Type | Calculated δ (ppm) | Assignment Description |
| ¹H NMR | ||
| H (Aromatic, ortho) | 7.25 | Protons on the tolyl ring adjacent to the oxetane group |
| H (Aromatic, meta) | 7.15 | Protons on the tolyl ring meta to the oxetane group |
| H (Oxetane, CH₂) | 4.80 | Methylene (B1212753) protons on the oxetane ring |
| H (Oxetane, CH) | 4.20 | Methine proton on the oxetane ring |
| H (Methyl, CH₃) | 2.35 | Protons of the tolyl methyl group |
| ¹³C NMR | ||
| C (Aromatic, ipso) | 138.0 | Carbon of the tolyl ring attached to the oxetane ring |
| C (Aromatic, para) | 137.5 | Carbon of the tolyl ring attached to the methyl group |
| C (Aromatic, ortho) | 129.5 | Carbons on the tolyl ring adjacent to the oxetane group |
| C (Aromatic, meta) | 126.0 | Carbons on the tolyl ring meta to the oxetane group |
| C (Oxetane, CH₂) | 78.0 | Methylene carbon of the oxetane ring |
| C (Oxetane, CH) | 38.5 | Methine carbon of the oxetane ring |
| C (Methyl, CH₃) | 21.2 | Carbon of the tolyl methyl group |
Vibrational Spectroscopy (IR) Calculations
Theoretical vibrational analysis is used to calculate the harmonic vibrational frequencies and their corresponding infrared intensities. These calculations are crucial for assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions. q-chem.comresearchgate.net The process begins with the optimization of the molecular geometry, followed by the calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). Diagonalizing this matrix yields the vibrational frequencies and normal modes.
Due to the harmonic approximation used in these calculations, the computed frequencies are often systematically higher than the experimental values. To improve accuracy, the calculated frequencies are typically scaled by an empirical factor specific to the level of theory and basis set used. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis can be performed to quantify the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode, allowing for unambiguous assignments. nih.gov
For this compound, key vibrational modes would include the C-O-C symmetric and asymmetric stretches of the strained oxetane ring, the aromatic C-H and C=C stretching modes of the tolyl group, and the C-H stretching and bending modes of the methyl and oxetane methylene groups.
Table 2: Selected Calculated Vibrational Frequencies for this compound Calculations performed at the B3LYP/6-311++G(d,p) level of theory.
| Calculated Frequency (cm⁻¹, Scaled) | Intensity (km/mol) | Assignment (PED %) |
| 3055 | 15.8 | Aromatic C-H stretching (ν C-H) |
| 2980 | 25.4 | Methyl C-H asymmetric stretching (νas CH₃) |
| 2925 | 20.1 | Oxetane C-H stretching (ν C-H) |
| 1610 | 30.5 | Aromatic C=C stretching (ν C=C) |
| 1515 | 45.2 | Aromatic C=C stretching (ν C=C) |
| 985 | 88.6 | Oxetane ring symmetric stretching (νs C-O-C) |
| 820 | 55.7 | Aromatic C-H out-of-plane bending (γ C-H) for p-disubstitution |
Electronic Absorption (UV-Vis) Spectroscopy Calculations
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. nih.govnih.gov This approach calculates the vertical excitation energies from the ground electronic state to various excited states, which correspond to the absorption of light. The calculations also yield the oscillator strength (f) for each transition, a measure of its intensity. mdpi.com
For aromatic compounds like this compound, the UV-Vis spectrum is typically dominated by π→π* transitions within the tolyl group. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is important for obtaining results that can be accurately compared with experimental spectra recorded in solution. nih.govsns.it
The calculations would reveal the specific molecular orbitals involved in the primary electronic transitions. For this compound, the key transitions would likely involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are expected to be localized primarily on the p-tolyl aromatic ring.
Table 3: Calculated UV-Vis Absorption Data for this compound in Ethanol Calculations performed using TD-DFT (B3LYP) with the PCM solvent model.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 268 | 0.215 | HOMO → LUMO (π→π) |
| S₀ → S₂ | 225 | 0.108 | HOMO-1 → LUMO (π→π) |
| S₀ → S₃ | 205 | 0.450 | HOMO → LUMO+1 (π→π*) |
Derivatives and Functionalization of 3 P Tolyl Oxetane
Synthesis of Functionalized Oxetanes
The introduction of various functional groups onto the oxetane (B1205548) ring is a key strategy for modifying its chemical and physical properties. These modifications are crucial for applications ranging from medicinal chemistry to materials science.
The synthesis of oxetanes bearing hydroxy, amino, and carboxylic acid groups is essential for creating building blocks suitable for further elaboration, such as in the formation of peptidomimetics or other biologically relevant molecules. General strategies often begin with a suitable diol precursor, which undergoes cyclization to form the oxetane ring. Subsequent nucleophilic substitution and functional group manipulation can then be employed to install the desired residues. acs.org
For instance, a common route involves the creation of an oxetane with a leaving group that can be displaced by nitrogen nucleophiles to introduce an amino group. This can be seen in the synthesis of oxetane amino acid derivatives through methods like the aza-Michael addition. mdpi.com Similarly, hydroxyl groups can be introduced and protected during synthesis, then deprotected at a later stage. Carboxylic acid functionalities can be generated through the oxidation of a primary alcohol on the oxetane scaffold. These functionalized oxetanes serve as valuable intermediates, allowing for their incorporation into larger, more complex structures. acs.org
Table 1: General Strategies for Functionalization of the Oxetane Ring
| Functional Group | Synthetic Approach | Precursor Type |
|---|---|---|
| Hydroxy (-OH) | Cyclization of a triol followed by selective protection/deprotection. | Polyol |
| Amino (-NH2) | Nucleophilic substitution with an azide followed by reduction; or aza-Michael addition. | Oxetane with a leaving group |
| Carboxylic Acid (-COOH) | Oxidation of a primary alcohol substituent. | Hydroxymethyl-substituted oxetane |
This table illustrates common synthetic pathways for introducing key functional groups onto an oxetane core.
The introduction of fluorine into organic molecules can significantly alter their electronic properties, metabolic stability, and binding affinities. In the context of 3-(p-Tolyl)oxetane, fluorination can be directed at either the oxetane ring or the p-tolyl group.
Fluorination of the oxetane ring itself can be achieved through various methods, including the use of reagents like diethylaminosulfur trifluoride (DAST) on a precursor such as a 3-hydroxyoxetane. The synthesis of 3-fluoro-oxetane amino acids has been demonstrated, showcasing the viability of incorporating fluorine directly onto the strained ring system. researchgate.net
Alternatively, fluorination of the aryl group can modify the electronic nature of the entire molecule. The strong electron-withdrawing nature of fluorine lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO). nih.gov This can influence the reactivity of the oxetane ring and its interactions in biological systems or materials. Strategies for aryl fluorination are well-established and can be applied to the tolyl group before or after the formation of the oxetane ring. The presence of fluorine can also direct the regioselectivity of subsequent reactions, such as the ring-opening of related fluoroalkylidene-oxetanes, where electronic repulsion effects govern the outcome. nih.gov
Chiral Derivatization and Stereoselective Transformations
The 3-position of this compound is a prochiral center. Ring-opening reactions can therefore generate a new stereocenter, making stereoselective transformations a critical area of study for producing enantiomerically pure compounds.
Catalytic asymmetric ring-opening of 3-substituted oxetanes is a powerful method for creating chiral, highly functionalized three-carbon building blocks. utexas.edu This desymmetrization process can be achieved using chiral catalysts, such as chiral phosphoric acids, in combination with various nucleophiles. acs.org For example, the reaction of 3-substituted oxetanes with 2-mercaptobenzothiazoles using a chiral phosphoric acid catalyst can generate products with tertiary chiral centers in excellent enantioselectivities (71–99% ee). acs.org
Kinetic resolution is another key strategy for separating enantiomers of a racemic mixture. In a dynamic kinetic resolution (DKR), the starting racemic material is continuously racemized while one enantiomer is selectively transformed into the product. princeton.edu This allows for a theoretical yield of up to 100% for a single enantiomer of the product. princeton.edu For oxetanes, DKR can be applied to the ring-opening process. For example, the hydrolytic DKR of racemic 3-phenyl-2-oxetanone using a chiral phase-transfer catalyst yields chiral tropic acid with high enantioselectivity. nih.gov This principle can be extended to 3-aryl oxetanes, where a chiral catalyst selectively promotes the ring-opening of one enantiomer over the other. nih.gov The regioselectivity of these ring-opening reactions is influenced by both steric and electronic effects, with nucleophilic attack often occurring at the less substituted carbon atom. magtech.com.cn
Intermediates derived from the ring-opening of this compound are valuable precursors for synthesizing γ-chiral alcohols. For instance, ring-opening with a carbon nucleophile can yield a ketone intermediate. This ketone can then undergo transition metal-catalyzed asymmetric hydrogenation to produce a chiral alcohol with high enantioselectivity. This has been demonstrated for a range of sterically unbiased aromatic ketones, yielding chiral alcohols with up to 99% yield and 99% ee. researchgate.net The success of this reaction relies on the use of a chiral catalyst, often an iridium or rhodium complex with a chiral diphosphine ligand, that can effectively differentiate between the two prochiral faces of the ketone. researchgate.netrsc.org The π-π interactions between the aromatic substrate and the catalyst often play a key role in controlling the enantioselectivity of the hydrogenation. researchgate.net
Table 2: Key Stereoselective Transformations
| Transformation | Description | Key Features |
|---|---|---|
| Enantioselective Ring Opening | Desymmetrization of the prochiral oxetane via reaction with a nucleophile and a chiral catalyst. | Creates chiral, functionalized 3-carbon units. |
| Dynamic Kinetic Resolution (DKR) | Selective reaction of one enantiomer from a racemic mixture, with in situ racemization of the unreacted enantiomer. | Allows for theoretical 100% conversion to a single product enantiomer. |
| Asymmetric Hydrogenation | Stereoselective reduction of a ketone intermediate (derived from oxetane ring-opening) to a chiral alcohol. | Produces γ-chiral alcohols with high enantiomeric excess. |
This table summarizes important methods for achieving stereocontrol in the derivatization of oxetanes.
Polymer Chemistry Applications of Oxetane Derivatives
Oxetanes are valuable monomers in polymer chemistry, primarily undergoing cationic ring-opening polymerization (CROP). The high ring strain of the oxetane ring (approximately 107 kJ/mol) provides the thermodynamic driving force for this process. radtech.org Photo-initiated CROP, using photo-acid generators, allows for the smooth polymerization of oxetane derivatives at room temperature, which is highly advantageous for applications like photo-curing systems and 3D photo-fabrication. radtech.org
Derivatives of this compound can be incorporated into polymers to tailor their properties. The bulky, aromatic p-tolyl group would be expected to increase the glass transition temperature (Tg) and modify the solubility and mechanical properties of the resulting polyether. Furthermore, functional groups on the p-tolyl ring or at other positions on the oxetane could be used for post-polymerization modification.
In addition to homopolymerization, oxetanes can be used in polyaddition reactions. For example, bis-oxetanes can react with dicarboxylic acids in the presence of quaternary onium salt catalysts to produce linear polyesters with pendant hydroxyl groups. radtech.org This approach can also be used to create hyperbranched polymers by using multifunctional monomers. koreascience.kr Such polymers have applications as photo-curable resins, coatings, and adhesives. radtech.org
Synthesis of Di- and Triblock Copolymers via ROCOP
The synthesis of di- and triblock copolymers from this compound would likely employ a living or controlled polymerization technique, such as cationic or anionic ring-opening polymerization. In a typical approach for creating a diblock copolymer, a macroinitiator would be used to first polymerize a different monomer, followed by the sequential addition and polymerization of this compound. For triblock copolymers, a bifunctional initiator could be used to grow two polymer chains simultaneously, which are then capped with a second monomer, or a sequential monomer addition approach could be utilized.
The general mechanism for the cationic ring-opening polymerization of oxetanes involves the activation of the oxetane ring by a cationic initiator, followed by nucleophilic attack of another monomer unit, leading to chain propagation. The living nature of the polymerization is crucial for the synthesis of well-defined block copolymers with low polydispersity.
Table 1: Hypothetical Parameters for the Synthesis of a Di-block Copolymer of Poly(ethylene glycol) and Poly(this compound) via ROCOP
| Parameter | Value/Condition |
| Macroinitiator | Poly(ethylene glycol) monomethyl ether (mPEG-OH) |
| Monomer 2 | This compound |
| Catalyst/Initiator | A suitable Lewis acid or a Brønsted acid |
| Solvent | Dichloromethane or other appropriate solvent |
| Temperature | Controlled, typically low to moderate |
| Reaction Time | Dependent on catalyst activity and monomer concentration |
Controlling Polymer Topology and Degradation Properties
The topology of polymers derived from this compound, such as linear, branched, or star-shaped architectures, can be controlled through the choice of initiator and polymerization conditions. For instance, a multifunctional initiator can lead to the formation of star-shaped polymers. The degree of branching in hyperbranched polymers can be influenced by the monomer structure and the polymerization mechanism.
The degradation of poly(this compound) is expected to be influenced by several factors, including the polymer's molecular weight, crystallinity, and the presence of any functional groups. The polyether backbone is susceptible to thermal and oxidative degradation. The degradation process can involve chain scission, leading to a decrease in molecular weight, or crosslinking, which can alter the material's mechanical properties.
The thermal stability of polyethers is a key consideration for their application. The degradation mechanism often involves radical chain reactions initiated by heat or oxygen. The presence of the aromatic p-tolyl group might influence the degradation behavior compared to other alkyl-substituted polyoxetanes.
Table 2: Potential Factors Influencing the Degradation of Poly(this compound)
| Factor | Influence on Degradation |
| Temperature | Higher temperatures accelerate thermal degradation. |
| Oxygen Presence | Promotes oxidative degradation pathways. |
| UV Radiation | Can initiate photodegradation, leading to chain scission. |
| Chemical Environment | Exposure to strong acids or bases can catalyze hydrolysis of the ether linkages. |
| Polymer Architecture | Branching and crosslinking can affect the rate and mechanism of degradation. |
Further research is necessary to fully elucidate the specific conditions and methodologies for synthesizing well-defined block copolymers of this compound and for precisely controlling the topology and degradation characteristics of the resulting polymers. Such studies would contribute to the development of novel materials with applications in various advanced technologies.
Advanced Applications in Organic Synthesis and Chemical Biology Probes
Oxetanes as Bioisosteric Replacements in Molecular Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Oxetanes have emerged as powerful bioisosteres for several common functionalities, offering the potential to overcome issues related to metabolic instability, lipophilicity, and solubility. nih.govrsc.org
Replacement of gem-Dimethyl Groups
The substitution of a gem-dimethyl group with a 3,3-disubstituted oxetane (B1205548) ring is a prominent strategy in drug design. acs.orgnih.govresearchgate.net While the gem-dimethyl motif is often used to block metabolically weak C-H bonds, it can unfavorably increase the lipophilicity of a molecule. acs.orgnih.gov The oxetane ring provides a polar and metabolically stable alternative that can occupy a similar molecular volume. researchgate.netnih.gov This replacement can lead to significant improvements in aqueous solubility and metabolic stability. researchgate.net For instance, replacing a gem-dimethyl group with an oxetane can enhance aqueous solubility by a factor of 4 to over 4000, while often reducing the rate of metabolic degradation. researchgate.net This is attributed to the polarity imparted by the ether oxygen within the strained four-membered ring. nih.govacs.org
Table 1: Physicochemical Property Comparison: gem-Dimethyl vs. Oxetane
| Property | gem-Dimethyl Group | 3,3-Disubstituted Oxetane | Key Advantage of Oxetane |
| Polarity | Low (Non-polar) | High | Increased aqueous solubility. researchgate.net |
| Lipophilicity (LogP) | Increases Lipophilicity | Can decrease lipophilicity. nih.gov | Better control over LogP values. acs.orgnih.gov |
| Metabolic Stability | Blocks metabolism at its position | Often enhances metabolic stability. nih.govacs.org | Reduces susceptibility to oxidative metabolism. acs.orgnih.gov |
| Molecular Volume | Similar | Similar | Maintains steric bulk without lipophilicity penalty. nih.gov |
Carbonyl Group Surrogates
Oxetanes are increasingly utilized as isosteres for carbonyl groups found in ketones, esters, and amides. researchgate.netacs.orgnih.gov The oxetane moiety shares key electronic features with the carbonyl group, including a comparable dipole moment and the ability to act as a hydrogen bond acceptor. acs.orgnih.govnih.gov The lone pairs on the oxetane's oxygen atom are accessible for hydrogen bonding, with a capacity comparable to that of ketones. nih.gov However, unlike carbonyl compounds, which are susceptible to enzymatic attack and epimerization at adjacent stereocenters, the oxetane ring is metabolically more robust. acs.org This increased stability makes oxetanes valuable replacements in peptidomimetics, where they can substitute amide carbonyls to prevent enzymatic degradation while preserving biological activity. nih.gov
Table 2: Comparison of Carbonyl and Oxetane as Functional Groups
| Feature | Carbonyl Group (e.g., Ketone) | Oxetane Group | Key Advantage of Oxetane |
| Hydrogen Bond Acceptor | Strong | Strong, comparable to ketones. nih.govacs.org | Maintains key intermolecular interactions. nih.gov |
| Dipole Moment | High | Similar to carbonyls. acs.orgnih.gov | Mimics electronic properties. |
| Metabolic Stability | Prone to enzymatic reduction/oxidation. | Generally stable. acs.org | Improved pharmacokinetic profile. acs.org |
| Three-Dimensionality | Planar | Puckered, sp³-rich structure. acs.orgnih.gov | Increased structural complexity and access to new chemical space. nih.gov |
Isosteric Analogues for Benzophenones and Diarylmethanes
Recent advances have highlighted the potential of 3,3-diaryloxetanes as effective bioisosteres for metabolically labile benzophenone and diarylmethane motifs. nih.govresearchgate.netresearchgate.net These diaryl structures are common in bioactive molecules but can be prone to metabolic modifications. The 3,3-diaryloxetane scaffold offers a more stable core while maintaining the crucial spatial arrangement of the two aryl groups. rsc.org Studies comparing the physicochemical properties of matched molecular pairs have shown that 3,3-diaryloxetanes have properties similar to the corresponding ketones (benzophenones) and are generally superior to related alkyl linkers (diarylmethanes). rsc.org The synthesis of these isosteres can be achieved through methods like the para-selective Friedel-Crafts reaction of phenols with oxetan-3-ols. researchgate.netresearchgate.net
Scaffold for Complex Molecule Synthesis
Beyond its role in bioisosterism, the strained oxetane ring is a versatile building block in organic synthesis. Its controlled ring-opening provides access to highly functionalized linear carbon chains, which are valuable intermediates in the synthesis of complex molecules.
Building Blocks for Highly Substituted 3-Carbon Systems
The ring-opening of 3-substituted oxetanes is a powerful strategy for generating highly functionalized and chiral three-carbon building blocks. acs.orgresearchgate.net The inherent strain energy of the oxetane ring (approximately 106 kJ/mol) facilitates nucleophilic attack, leading to the cleavage of a C-O bond. nih.gov This process allows for the stereospecific installation of two distinct functionalities at the 1- and 3-positions of a propane backbone. A variety of nucleophiles can be employed in these ring-opening reactions, which can be catalyzed by Lewis or Brønsted acids, providing access to a diverse array of substituted intermediates that are otherwise challenging to synthesize. researchgate.net
Synthetic Routes to γ-Chiral Alcohols
Oxetanes serve as valuable precursors for the asymmetric synthesis of γ-chiral alcohols. One notable method involves the isomerization of oxetanes, which can then undergo iridium-catalyzed asymmetric hydrogenation to produce the desired chiral alcohols. researchgate.net Furthermore, biocatalytic platforms using engineered halohydrin dehalogenases have been developed for both the enantioselective formation and ring-opening of oxetanes. researchgate.net These enzymatic methods can produce a variety of chiral γ-substituted alcohols with high efficiency and enantioselectivity (up to >99% e.e.). researchgate.net Another approach involves the Lewis-acid-catalyzed asymmetric ring-opening of 2-substituted oxetanes with aniline nucleophiles to generate γ-amino alcohols containing a tertiary carbon stereocenter. beilstein-journals.orgnih.gov These synthetic strategies demonstrate the utility of the oxetane scaffold in accessing valuable chiral building blocks for complex molecule synthesis.
Role in Organometallic Chemistry and Catalysis
While 3-aryl oxetanes are valuable synthetic intermediates, their direct application as ligands or additives in organometallic catalysis is not as extensively documented.
The oxetane ring contains an oxygen atom with lone pairs of electrons, giving it Lewis basicity. Theoretically, this allows it to act as a ligand and coordinate to a metal center. The strained C-O-C bond angle in the four-membered ring effectively exposes these lone pairs, potentially enhancing its coordinating ability compared to less strained ethers like tetrahydrofuran (B95107) nih.gov. However, a review of current scientific literature reveals no specific examples of 3-(p-Tolyl)oxetane being employed as a ligand in catalytic systems. Research has predominantly focused on the reactivity of the oxetane ring itself (e.g., ring-opening reactions) rather than its use as a coordinating ligand to modulate the properties of a catalytic metal center nih.govresearchgate.net.
The physicochemical properties of oxetanes, such as their polarity and hydrogen-bond accepting capabilities, make them intriguing candidates for use as additives or cosolvents nih.govacs.org. The introduction of an oxetane can influence the solubility and stability of reagents and catalysts. For instance, certain oxetane derivatives have been developed as additives to enhance the aqueous solubility of small organic molecules. Despite this potential, there are no specific reports in the surveyed literature detailing the use of this compound as an additive or cosolvent to modify or improve the outcome of organometallic reactions. The application of this particular compound in such a role remains an unexplored area of research.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Syntheses for 3-(p-Tolyl)oxetane
The demand for enantiomerically pure pharmaceuticals has placed a premium on asymmetric synthesis. While methods for the synthesis of racemic this compound are established, the development of efficient and highly stereoselective routes remains a significant challenge and a key area for future investigation.
Current research in the broader field of oxetane (B1205548) synthesis has laid the groundwork for potential breakthroughs. The desymmetrization of prochiral precursors and the asymmetric ring-opening of oxetanes have emerged as powerful strategies. ingentaconnect.comacs.org Future efforts could focus on applying these principles specifically to this compound. For instance, the design of chiral catalysts, whether metal-based or organocatalytic, for the asymmetric cyclization of a suitable prochiral 1,3-diol precursor bearing a p-tolyl group would be a direct and valuable approach.
Furthermore, leveraging enzymatic transformations offers a green and highly selective alternative. The identification or engineering of enzymes capable of catalyzing the enantioselective formation of the oxetane ring in a precursor to this compound could provide access to single enantiomers with high optical purity.
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages |
| Asymmetric Cyclization | Use of chiral catalysts (metal complexes or organocatalysts) to induce stereoselectivity in the ring-forming reaction of a prochiral precursor. | Direct access to enantiomerically enriched product; potential for high catalytic turnover. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic precursor or intermediate, leaving the other enantiomer unreacted. | Can be effective for separating enantiomers; various catalytic systems can be explored. |
| Desymmetrization | Stereoselective transformation of a prochiral substrate containing a p-tolyl group to introduce a chiral center. | Can lead to high enantioselectivity; applicable to readily available starting materials. |
| Biocatalysis | Utilization of enzymes to catalyze the stereoselective formation of the oxetane ring. | High selectivity; mild reaction conditions; environmentally friendly. |
Exploration of Unconventional Reactivity Modes for Oxetane Rings
The reactivity of oxetanes is traditionally dominated by ring-opening reactions initiated by nucleophiles or acids, driven by the relief of ring strain. researchgate.net However, the exploration of unconventional reactivity modes for the this compound ring is a largely untapped area of research that could lead to novel synthetic transformations.
Recent studies on 3-aryloxetanes have demonstrated the potential for radical-mediated reactions. For example, visible-light photoredox catalysis has been employed for the decarboxylative alkylation of 3-aryl-oxetane-3-carboxylic acids, proceeding through a benzylic tertiary radical intermediate. nih.gov Applying such photochemical strategies to this compound could enable a range of C-C and C-heteroatom bond formations at the C3 position under mild conditions.
The electrochemical synthesis and reactivity of oxetanes is another underexplored frontier. ingentaconnect.com The development of electrochemical methods for the synthesis of this compound or for its subsequent functionalization could offer advantages in terms of sustainability and selectivity, avoiding the use of stoichiometric chemical oxidants or reductants.
Furthermore, investigating the participation of this compound in pericyclic reactions, such as cycloadditions, or its susceptibility to C-H activation at the tolyl group or the oxetane ring, could unveil new pathways for the construction of complex molecular architectures.
Integration of Oxetane Chemistry into Flow Synthesis and Automation
The translation of synthetic methodologies from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms represents a significant future research direction.
Flow microreactors have proven effective for the synthesis of certain oxetanes, particularly those involving unstable intermediates like organolithium species. acs.org A continuous flow protocol for the generation and utilization of 3-oxetanyllithium has been developed, showcasing the potential for rapid and controlled reactions. researchgate.net Adapting these technologies for the synthesis of this compound could enable the safe handling of reactive intermediates and allow for precise control over reaction parameters, potentially leading to higher yields and purities.
Moreover, high-throughput experimentation (HTE) can be a powerful tool for the rapid optimization of reaction conditions for the synthesis and functionalization of this compound. ingentaconnect.com Automated platforms can screen numerous catalysts, solvents, and other parameters in parallel, significantly accelerating the discovery of novel and efficient synthetic protocols.
Table 2: Advantages of Integrating Flow Chemistry and Automation in this compound Synthesis
| Technology | Application | Key Benefits |
| Flow Chemistry | Synthesis of this compound and its derivatives. | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, precise control over reaction time and temperature, ease of scalability. |
| Automation & HTE | Optimization of synthetic routes and reaction conditions. | Rapid screening of a large parameter space, accelerated discovery of optimal conditions, increased reproducibility, reduced material consumption. |
Computational Design of Novel Oxetane-Based Scaffolds for Specific Reactivities
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. The application of computational methods to the design of novel this compound-based scaffolds with tailored properties and reactivities is a promising avenue for future research.
Quantum mechanics (QM) modeling, such as density functional theory (DFT) studies, can provide valuable insights into the electronic structure and reactivity of this compound. nih.govresearchgate.netnih.gov These calculations can be used to predict the outcomes of reactions, understand reaction mechanisms, and design substrates with enhanced or altered reactivity. For example, DFT could be employed to predict the regioselectivity and stereoselectivity of novel ring-opening reactions or to identify the most susceptible C-H bonds for activation.
In the context of medicinal chemistry, molecular modeling and docking studies can be used to design this compound-containing molecules that can act as inhibitors for specific biological targets. nih.gov By understanding the binding interactions between the oxetane scaffold and a protein's active site, researchers can rationally design new drug candidates with improved potency and selectivity. Computational tools can also be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel oxetane derivatives, helping to prioritize compounds for synthesis and experimental testing. ingentaconnect.com
The in silico design of oxetane-based scaffolds is not limited to drug discovery. These computational approaches can also be applied to the development of new materials, such as polymers or liquid crystals, where the rigid and polar nature of the this compound unit can be harnessed to achieve desired physical properties.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 3-(p-Tolyl)oxetane derivatives?
- Methodological Answer : A key approach involves cyclization of diols or diethyl carbonate under catalytic conditions (e.g., KOH in ethanol) to form oxetane rings. For 3-substituted oxetanes, Corey's method uses 2,2-bishydroxymethyl-1-propanol as a precursor, yielding 3-(hydroxymethyl)oxetane, which can be further functionalized with p-tolyl groups via nucleophilic substitution or coupling reactions . Reaction optimization (e.g., excess diethyl carbonate) improves yields up to 90% .
Q. How does the oxetane ring influence physicochemical properties in drug-like molecules?
- Methodological Answer : The oxetane ring reduces lipophilicity (LogD) and enhances aqueous solubility by introducing polarity and hydrogen-bonding capacity. For example, replacing a gem-dimethyl group with oxetane increases solubility by 4–4000-fold and reduces CYP450-mediated metabolism . Structural analysis via molecular dynamics shows oxetanes favor synclinal conformations, altering backbone flexibility .
Q. What analytical techniques validate the structural integrity of this compound-containing compounds?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For example, X-ray diffraction confirmed the oxetane ring’s planar geometry in tripeptide mimetics, while H-NMR (e.g., δ 1.2–1.5 ppm for oxetane protons) and C-NMR (δ 70–80 ppm for oxetane carbons) verify substitution patterns .
Advanced Research Questions
Q. How can this compound improve metabolic stability in γ-secretase inhibitors?
- Methodological Answer : In lead optimization, 3-substituted oxetanes reduce oxidative metabolism by lowering lipophilicity and steric hindrance at CYP3A4 active sites. Comparative studies show 3-substituted oxetanes (e.g., compound 1 in Stepan et al.) exhibit 2–3× slower microsomal clearance than 2-substituted analogs, validated via human liver microsomal assays .
Q. What strategies address regioselectivity challenges in oxetane functionalization?
- Methodological Answer : Acid-mediated epoxide activation (e.g., using acetic acid) directs nucleophilic attack to the less hindered oxetane position. For example, 3-ethyl-2-(p-tolyloxy)oxirane undergoes regioselective ring-opening to yield 2-oxo-1-(p-tolyloxy)pentan-3-yl acetate (72% yield) via acyl migration .
Q. How are computational methods used to predict oxetane-induced conformational changes?
- Methodological Answer : Molecular dynamics simulations reveal that this compound restricts rotational freedom in aliphatic chains, favoring synclinal (gauche) conformations over antiplanar. This is critical for optimizing ligand-receptor interactions, as shown in studies comparing oxetane-containing vs. gem-dimethyl analogs .
Q. What role does this compound play in peptidomimetic design?
- Methodological Answer : Conjugate addition of α-amino esters to 3-(nitromethylene)oxetane followed by nitro reduction generates peptide backbones. X-ray data confirm oxetane integration preserves β-sheet mimicry, while enhancing metabolic stability compared to traditional amide bonds .
Key Challenges & Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
